molecular formula C12H14ClNO B13492505 1-(5-Chlorobenzofuran-2-yl)butan-1-amine

1-(5-Chlorobenzofuran-2-yl)butan-1-amine

Cat. No.: B13492505
M. Wt: 223.70 g/mol
InChI Key: SVZUBEVKYOBFFC-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzofuran-2-yl)butan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring substituted with a chlorine atom and an amine group, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorobenzofuran-2-yl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 1-(5-Chlorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromobenzofuran-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.

    1-(5-Fluorobenzofuran-2-yl)butan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    1-(5-Methylbenzofuran-2-yl)butan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(5-Chlorobenzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3

InChI Key

SVZUBEVKYOBFFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

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